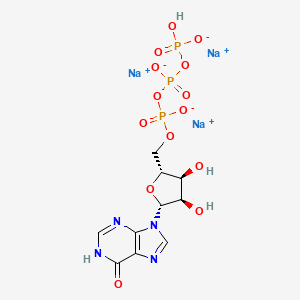

Inosine-5'-triphosphate (trisodium salt)

Description

Properties

CAS No. |

35908-31-7 |

|---|---|

Molecular Formula |

C10H12N4Na3O14P3 |

Molecular Weight |

574.11 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxidopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |

InChI |

InChI=1S/C10H15N4O14P3.3Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |

InChI Key |

QRGLCGLOQVQVCS-MSQVLRTGSA-K |

Isomeric SMILES |

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Synonyms |

Inosine 5’-(Tetrahydrogen Triphosphate) Trisodium Salt; NSC 20266; Trisodium Inosine-5’-triphosphate; |

Origin of Product |

United States |

Foundational & Exploratory

Inosine-5'-triphosphate (Trisodium Salt): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-triphosphate (ITP) is a purine (B94841) nucleotide that primarily serves as a substrate for the enzyme Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase). This key enzymatic activity is a critical cellular surveillance mechanism to prevent the incorporation of non-canonical purines into nascent DNA and RNA, thereby maintaining genomic integrity. Beyond this well-established role, emerging evidence suggests that ITP may also function as a signaling molecule, capable of interacting with and modulating the activity of GTP-binding proteins (G-proteins). This technical guide provides an in-depth exploration of the multifaceted mechanism of action of ITP, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to support further research and drug development efforts.

Introduction

Inosine-5'-triphosphate (ITP) is an intermediate in purine metabolism, formed through the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP)[1][2]. While structurally similar to ATP and guanosine (B1672433) triphosphate (GTP), the presence of a hypoxanthine (B114508) base distinguishes its biological roles. The primary and most well-characterized function of ITP is its role as a substrate for Inosine Triphosphate Pyrophosphatase (ITPase), an enzyme that hydrolyzes ITP to inosine monophosphate (IMP) and pyrophosphate[3][4]. This "house-cleaning" function is crucial to prevent the accumulation of ITP and its subsequent erroneous incorporation into nucleic acids, which can lead to mutagenesis and cellular dysfunction[3].

However, the ability of ITP to interact with other nucleotide-binding proteins, particularly G-proteins, has opened avenues for investigating its potential role as a signaling molecule in purinergic signaling and other cellular processes. This guide will delve into both the established and putative mechanisms of action of ITP.

The Primary Role: A Substrate for ITPase

The enzymatic hydrolysis of ITP by ITPase is the cornerstone of its known biological function. ITPase exhibits high specificity for ITP and its deoxy form (dITP), preventing their accumulation in the cellular nucleotide pool[4].

Quantitative Data: Enzyme Kinetics

The kinetic parameters of ITPase for ITP have been determined in various studies. These values can vary depending on the source of the enzyme (e.g., human erythrocytes, recombinant protein) and the assay conditions.

| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference |

| Human Erythrocyte ITPase | ITP | 2.5 - 150 | Not consistently reported | [5] |

| Recombinant Human ITPA | ITP | ~15 | Not reported | [6] |

| Recombinant Human ITPA (mutant E22D) | ITP | ~15 | Not reported | [6] |

Experimental Protocol: ITPase Enzyme Assay

A common method to determine ITPase activity involves quantifying the formation of IMP from ITP using high-performance liquid chromatography (HPLC).

Principle: ITPase catalyzes the hydrolysis of ITP to IMP and pyrophosphate. The reaction is stopped, and the amount of IMP produced is measured by reverse-phase HPLC.

Materials:

-

Purified ITPase or cell lysate containing ITPase

-

ITP solution (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a C18 column

-

Mobile phase (e.g., phosphate (B84403) buffer with an ion-pairing agent)

-

IMP standard for calibration

Procedure:

-

Prepare the reaction mixture containing the reaction buffer and a known concentration of ITP.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a defined period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the quenching solution.

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant by HPLC to separate and quantify the IMP peak.

-

Calculate the enzyme activity based on the amount of IMP produced over time.

A more modern, continuous, and high-throughput method utilizes a luciferase-based assay. This involves a chimeric dinucleotide substrate that releases ATP upon cleavage by ITPase, which is then detected by luciferase.

The Putative Role: A Signaling Molecule

Emerging evidence suggests that ITP may act as a signaling molecule by interacting with G-proteins, which are crucial transducers of extracellular signals.

Interaction with G-Proteins

ITP has been shown to support the activation of certain G-proteins, although often with lower efficacy than GTP. This suggests that ITP could act as a partial agonist or a modulator of G-protein signaling pathways.

Direct binding affinity (K_d_) and activation potency (EC_50_) values for ITP with a wide range of G-protein subtypes are not extensively documented in the literature. However, some studies have provided comparative data on the hydrolysis of ITP by G-proteins.

| G-Protein | Ligand | K_m_ (µM) | V_max_ (pmol/min/mg) | Condition | Reference |

| Transducin (TD) | GTP | 0.4 | 120 | - | |

| Transducin (TD) | ITP | 1.2 | 80 | - | [7] |

| G_i-proteins (fMLP-stimulated) | GTP | 0.2 | 150 | HL-60 cell membranes | |

| G_i-proteins (fMLP-stimulated) | ITP | 0.8 | 300 | HL-60 cell membranes | [7] |

These data indicate that while ITP can be hydrolyzed by G-proteins, its affinity (as reflected by K_m_) is generally lower than that of GTP.

Role in Purinergic Signaling

Purinergic signaling involves the activation of purinergic receptors by extracellular nucleotides like ATP and adenosine. While the direct interaction of ITP with specific purinergic receptor subtypes is not well-characterized, its structural similarity to ATP suggests a potential for interaction. Inosine itself has been shown to activate certain adenosine receptors (A1, A2A, and A3)[8]. It is plausible that extracellular ITP, or its breakdown products, could modulate purinergic signaling pathways.

Experimental Protocol: GTPγS Binding Assay for G-Protein Activation

The GTPγS binding assay is a functional method to measure the activation of G-proteins upon GPCR stimulation. This protocol can be adapted to investigate the effect of ITP on G-protein activation, either as a direct activator or as a competitive inhibitor of GTP binding.

Principle: In the presence of a GPCR agonist, the associated G-protein exchanges GDP for GTP. A non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, is used to quantify this activation. The accumulation of [³⁵S]GTPγS bound to the Gα subunit is measured.

Materials:

-

Cell membranes expressing the GPCR and G-protein of interest

-

[³⁵S]GTPγS (radiolabeled GTP analog)

-

Non-radiolabeled GTPγS (for non-specific binding determination)

-

GDP

-

Agonist for the GPCR

-

ITP solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂)

-

Scintillation counter

Procedure:

-

Prepare membrane suspensions in the assay buffer.

-

In a multi-well plate, add the membrane suspension, GDP, and the test compounds (agonist, ITP, or both).

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membranes.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

To assess the effect of ITP, it can be added in increasing concentrations to determine if it stimulates [³⁵S]GTPγS binding on its own or competes with GTPγS for binding.

Cellular Concentrations of ITP

The intracellular concentration of ITP is a critical factor in determining its physiological relevance as both a substrate for ITPase and a potential signaling molecule. These concentrations are generally low but can increase under certain conditions, such as ITPase deficiency.

| Cell Type | ITP Concentration | Method | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Significantly lower than ATP and GTP | LC-MS/MS | - |

| Human Red Blood Cells (RBCs) | 5.6-fold lower than in PBMCs | LC-MS/MS | - |

Specific quantitative values for ITP concentrations are not consistently reported across the literature and can vary significantly based on cell type and metabolic state.

Visualization of Pathways and Workflows

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

The primary, well-defined role of Inosine-5'-triphosphate is as a substrate for ITPase, a crucial enzyme for maintaining the fidelity of genetic information. The consequences of ITPase deficiency underscore the importance of this metabolic clearance.

The exploration of ITP as a signaling molecule is an emerging field. While evidence suggests that ITP can interact with and activate G-proteins, a comprehensive understanding of its specificity, affinity, and the downstream consequences of these interactions is still lacking. Future research should focus on:

-

Quantitative Binding Studies: Determining the binding affinities (K_d_) of ITP for a wide range of G-protein α-subunits to understand its selectivity.

-

Functional Assays: Quantifying the potency (EC_50_) of ITP in activating various G-protein-coupled receptors and downstream signaling pathways (e.g., cAMP, IP₃ production).

-

Cellular and In Vivo Studies: Investigating the physiological and pathological conditions under which intracellular ITP concentrations rise to levels sufficient for signaling and elucidating the specific cellular responses to these changes.

A deeper understanding of the dual role of ITP will provide valuable insights into purine metabolism, cellular signaling, and the pathophysiology of diseases associated with ITPase deficiency. This knowledge will be instrumental for the development of novel therapeutic strategies targeting these pathways.

References

- 1. Partial agonists and G protein-coupled receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functionally nonequivalent interactions of guanosine 5'-triphosphate, inosine 5'-triphosphate, and xanthosine 5'-triphosphate with the retinal G-protein, transducin, and with Gi-proteins in HL-60 leukemia cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. [Inositol triphosphate: a new class of intracellular second messenger] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into differences in G protein activation by family A and family B GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piecing Together the Humoral and Cellular Mechanisms of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Physiological Properties of Inosine 5'-triphosphate (ITP) Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) 5'-triphosphate (ITP), an endogenous purine (B94841) nucleotide, plays a crucial, albeit often overlooked, role in cellular metabolism and signaling. While structurally similar to the canonical nucleotides adenosine (B11128) 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP), ITP is typically present at much lower intracellular concentrations. Its primary role is as an intermediate in purine metabolism.[1] The enzyme Inosine Triphosphate Pyrophosphatase (ITPase) is responsible for hydrolyzing ITP to inosine monophosphate (IMP), thereby preventing its accumulation and potential incorporation into nucleic acids.[1][2] This guide provides a comprehensive overview of the biochemical and physiological properties of the trisodium (B8492382) salt of ITP, with a focus on its chemical characteristics, metabolic significance, role in signaling pathways, and the experimental methodologies used for its study.

Biochemical and Physicochemical Properties

Inosine 5'-triphosphate trisodium salt is a stable, water-soluble form of ITP, making it suitable for a variety of in vitro experimental applications.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₄Na₃O₁₄P₃ | [3] |

| Molecular Weight | 574.11 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in water. Insoluble in DMSO. | [1] |

| Storage Conditions | Store at -20°C. | [1] |

| Stability | Stable for at least 28 days at room temperature in aqueous solution. | [4] |

Role in Cellular Metabolism

ITP is a key intermediate in purine metabolism. It is formed through the deamination of ATP and is subsequently hydrolyzed by ITPase to IMP and pyrophosphate.[1] This hydrolytic activity of ITPase is crucial for maintaining the fidelity of DNA and RNA synthesis by preventing the misincorporation of inosine.

The ITPase Pathway

The primary metabolic pathway involving ITP is its enzymatic degradation by ITPase. This enzyme exhibits high specificity for ITP and its deoxy counterpart (dITP).

Consequences of ITPase Deficiency

Genetic polymorphisms in the ITPA gene can lead to reduced or absent ITPase activity. This deficiency results in the accumulation of ITP in various cell types, particularly erythrocytes. While often benign, ITPase deficiency can have significant clinical implications, including altered responses to certain drugs like thiopurines and ribavirin.[2] In severe cases, complete ITPase deficiency can lead to a multisystem disorder characterized by seizures and encephalopathy.[2]

Physiological Roles and Signaling

Beyond its role in purine metabolism, ITP can act as a signaling molecule, primarily by substituting for GTP in G-protein-mediated signaling pathways.

G-Protein Activation

G-proteins are molecular switches that, in their active GTP-bound state, regulate a multitude of cellular processes. ITP can bind to and activate certain G-proteins, thereby influencing downstream signaling cascades. This has been observed in various systems, including platelets and smooth muscle cells.[5][6]

Quantitative Data

The following tables summarize key quantitative parameters related to ITP and its interactions.

Table 1: Intracellular Concentrations of ITP

| Cell Type | Condition | ITP Concentration (pmol/10⁶ cells) | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Normal | ~5.6-fold higher than in RBCs | [7] |

| Human Red Blood Cells (RBCs) | Normal | Lower than in PBMCs | [7] |

| Human Red Blood Cells (RBCs) | ITPase Deficiency | Significantly elevated | [5] |

Table 2: Kinetic Parameters of Human Erythrocyte ITPase

| Substrate | ITPA Genotype | Kₘ (µM) | Vₘₐₓ (nmol/mg/h) | Reference |

| ITP | Wild-type | 45.5 ± 5.3 | 2.9 ± 0.2 | [8] |

| ITP | c.94C>A (heterozygous) | 48.1 ± 6.2 | 1.3 ± 0.1 | [8] |

| ITP | c.94C>A (homozygous) | 52.6 ± 7.1 | 0.4 ± 0.05 | [8] |

| 6-Thio-ITP | Wild-type | 38.5 ± 4.9 | 2.5 ± 0.2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving ITP.

Quantification of Intracellular ITP by HPLC

This protocol describes a method for the determination of intracellular ITP concentrations using high-performance liquid chromatography.

Methodology:

-

Cell Lysis: Harvest cultured cells and lyse them using a cold solution of 6% trichloroacetic acid or perchloric acid to precipitate proteins and extract nucleotides.[9]

-

Neutralization: Neutralize the acidic extract with a solution of potassium carbonate.[9]

-

Centrifugation: Centrifuge the neutralized extract to pellet the precipitated proteins and potassium perchlorate.

-

Supernatant Collection: Carefully collect the supernatant containing the nucleotides.

-

HPLC Separation: Inject the supernatant onto a reversed-phase C18 column. Use a mobile phase gradient for optimal separation of nucleotides. A typical mobile phase might consist of a buffer containing tetrabutylammonium (B224687) hydroxide (B78521) as an ion-pairing agent.[9]

-

Detection: Monitor the column effluent using a UV detector at a wavelength of 248 nm, which is the absorbance maximum for inosine.

-

Quantification: Determine the concentration of ITP by comparing the peak area of the sample to a standard curve generated with known concentrations of ITP trisodium salt.[9]

In Vitro Transcription Assay

This protocol can be adapted to study the effect of ITP on transcription by RNA polymerase.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing a DNA template with a suitable promoter (e.g., T7), RNA polymerase, and a mixture of ribonucleoside triphosphates (ATP, GTP, CTP, UTP). To test the effect of ITP, it can be substituted for GTP or added in competition.[10][11]

-

Transcription Reaction: Incubate the reaction mixture at 37°C to allow transcription to proceed.[11]

-

Termination: Stop the reaction at various time points by adding a stop solution (e.g., formamide (B127407) loading buffer).

-

Gel Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Analysis: Visualize the RNA transcripts using an appropriate method (e.g., autoradiography if radiolabeled nucleotides are used, or staining). The intensity of the transcript bands can be quantified to determine the rate of transcription.

Conclusion

Inosine 5'-triphosphate trisodium salt is a valuable tool for researchers investigating purine metabolism, G-protein signaling, and the consequences of ITPase deficiency. Its role extends beyond that of a simple metabolic intermediate, with emerging evidence pointing to its involvement in fundamental cellular processes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further exploration of the biochemical and physiological significance of this intriguing nucleotide. As our understanding of the nuanced roles of non-canonical nucleotides grows, so too will the importance of ITP in various fields of biomedical research and drug development.

References

- 1. Inosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. Inosine triphosphate pyrophosphatase: A guardian of the cellular nucleotide pool and potential mediator of RNA function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. longdom.org [longdom.org]

- 5. karger.com [karger.com]

- 6. Inositol trisphosphate, calcium and muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The effect of ITPA polymorphisms on the enzyme kinetic properties of human erythrocyte inosine triphosphatase toward its substrates ITP and 6-Thio-ITP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]

- 11. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The function of ITP in purine metabolism pathways.

An In-depth Technical Guide on the Function of Inosine (B1671953) Triphosphate (ITP) in Purine (B94841) Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of purine metabolism, the maintenance of nucleotide pool purity is paramount for cellular homeostasis and genomic integrity.[1] Non-canonical purine nucleotides, such as inosine triphosphate (ITP), are continuously generated through metabolic side-reactions, primarily the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP).[2][3][4] While IMP is a crucial intermediate in the de novo synthesis of AMP and GMP, its accumulation and subsequent conversion to ITP can pose a significant threat to the cell.[5][6] This guide delineates the function of ITP within purine metabolism, focusing on the critical role of the enzyme Inosine Triphosphate Pyrophosphatase (ITPA) in sanitizing the nucleotide pool. We will explore the biochemical kinetics of ITPA, the consequences of ITP accumulation, the clinical manifestations of ITPA deficiency, and detailed experimental protocols for its study.

The Central Role of ITPA in ITP Metabolism

The primary defense against the accumulation of ITP and other non-canonical purines is the enzyme Inosine Triphosphate Pyrophosphatase (ITPA).[7] Encoded by the ITPA gene in humans, this ubiquitous "house-cleaning" enzyme efficiently hydrolyzes ITP back to its monophosphate form, preventing its deleterious incorporation into nucleic acids.[7][8]

Catalytic Activity and Substrate Specificity

ITPA catalyzes the Mg²⁺-dependent pyrophosphohydrolysis of non-canonical purine (deoxy)nucleoside triphosphates to their corresponding monophosphates and pyrophosphate (PPi).[9] The primary reactions are:

The enzyme is highly specific for ITP and its deoxy form (dITP).[9] It also demonstrates activity against xanthosine (B1684192) triphosphate (XTP) and mutagenic base analogs like 6-hydroxylaminopurine (HAP).[1][9] Conversely, ITPA shows minimal activity against canonical purine triphosphates such as ATP and GTP, highlighting its specialized role in nucleotide pool sanitation.[9][11] The enzyme does not appear to discriminate between ribose and deoxyribose forms of its substrates.[10]

Quantitative Enzyme Kinetics

The kinetic parameters of ITPA have been characterized in various studies, primarily using recombinant human ITPA or enzyme purified from erythrocytes.[9] These parameters underscore the enzyme's high affinity and turnover rate for ITP.

| Substrate | Source / Study | K_m_ (µM) | V_max_ (nmol/mg/min) | k_cat_ (s⁻¹) | Reference(s) |

| ITP | Recombinant Human ITPA (Lin et al.) | 16 - 32 | - | 580 | [9][10] |

| dITP | Recombinant Human ITPA (Lin et al.) | 20 - 41 | - | 360 | [9][10] |

| ITP | Human Erythrocytes (Bakker et al.) | 201 | 5.44 | - | [12][13] |

| 6-Thio-ITP | Human Erythrocytes (Bakker et al.) | 185 | 4.96 | - | [12][13] |

| ITP | E22D Mutant ITPA (Enhanced) | ~16 | - | ~1000 | [11] |

*Note: V_max_ values from erythrocyte studies are often reported in different units (e.g., nmol IMP/mmol Hb/hour) and are presented here for relative comparison.[13] Differences in reported kinetic values can be attributed to enzyme source (recombinant vs. native), purity, and the specific assay method used.[9]

The ITP "Futile Cycle" and Its Significance

Within the broader context of purine metabolism, ITP and ITPA form a so-called "futile cycle." IMP, a central precursor for AMP and GMP, can be sequentially phosphorylated to inosine diphosphate (B83284) (IDP) and then ITP by nucleoside monophosphate and diphosphate kinases, respectively.[3][4] ITPA then hydrolyzes ITP back to IMP.[3] While termed a futile cycle, this pathway's primary purpose is not energy expenditure but the active, continuous cleansing of the nucleotide pool to prevent ITP from reaching harmful concentrations.[14]

References

- 1. Pivotal role of inosine triphosphate pyrophosphatase in maintaining genome stability and the prevention of apoptosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Disease-associated inosine misincorporation into RNA hinders translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Purine metabolism - Wikipedia [en.wikipedia.org]

- 7. Inosine Triphosphate Pyrophosphatase (ITPase): Functions, Mutations, Polymorphisms and Its Impact on Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ITPA - Wikipedia [en.wikipedia.org]

- 9. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. An ITPA Enzyme with Improved Substrate Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of ITPA polymorphisms on the enzyme kinetic properties of human erythrocyte inosine triphosphatase toward its substrates ITP and 6-Thio-ITP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Purine metabolism in normal and ITP-pyrophosphohydrolase-deficient human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Player: A Technical Guide to the Impact of ATP and GTP Deamination and the Rise of Inosine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fidelity of the cellular nucleotide pool is paramount for normal physiological function. While adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the primary purine (B94841) nucleoside triphosphates driving cellular bioenergetics and signaling, their spontaneous or enzymatic deamination leads to the formation of a non-canonical nucleotide: inosine (B1671953) triphosphate (ITP). This guide provides an in-depth technical exploration of the impact of ATP and GTP deamination, the subsequent accumulation of ITP, and the cellular mechanisms in place to mitigate its effects. We will delve into the quantitative analysis of these nucleotides, detailed experimental protocols for their study, and the implications of ITP accumulation on signaling pathways and drug development.

Introduction: The Challenge of Nucleotide Pool Purity

Cellular nucleotide pools are in a constant state of flux, with synthesis, degradation, and interconversion pathways ensuring a balanced supply for DNA and RNA synthesis, energy metabolism, and signal transduction. The deamination of purine nucleotides, a process where an amino group is removed, represents a significant challenge to maintaining the purity of this pool. The deamination of adenosine and guanosine precursors can lead to the formation of inosine and xanthosine (B1684192) nucleotides, respectively. Specifically, the deamination of ATP can result in the formation of ITP.[1]

The enzyme inosine triphosphate pyrophosphatase (ITPA) plays a crucial role in sanitizing the nucleotide pool by hydrolyzing ITP and dITP to their respective monophosphate forms, preventing their incorporation into nucleic acids and interference with cellular processes.[1][2] ITPA deficiency in humans has been linked to adverse drug reactions, particularly with thiopurine therapies, highlighting the clinical relevance of understanding ITP metabolism.

This guide will explore the multifaceted impact of ATP and GTP deamination, with a focus on the role and consequences of ITP accumulation.

Quantitative Data on Purine Nucleotide Levels and Enzyme Kinetics

A quantitative understanding of the concentrations of ATP, GTP, and ITP, as well as the kinetics of the enzymes that metabolize them, is fundamental to appreciating the impact of deamination.

Intracellular Nucleotide Concentrations

The intracellular concentrations of purine nucleotides can vary significantly between cell types. While ATP and GTP are present at high micromolar to millimolar concentrations, ITP levels are generally kept very low by the action of ITPA.

| Nucleotide | Peripheral Blood Mononuclear Cells (PBMCs) | Red Blood Cells (RBCs) |

| ATP | Higher Concentration | Lower Concentration |

| GTP | Higher Concentration | Lower Concentration |

| ITP | Higher Concentration | Lower Concentration |

| Relative Fold Difference (PBMC vs. RBC) | ATP: ~10-fold | GTP: ~55-fold |

| A summary of relative nucleotide concentrations. Absolute concentrations can vary based on the specific cell type and metabolic state. |

Enzyme Kinetic Parameters

The efficiency of enzymes involved in purine metabolism is critical. Below are kinetic parameters for human ITPA and DNA Polymerase η, illustrating their interactions with ITP.

Table 2.1: Kinetic Parameters of Human Inosine Triphosphatase (ITPA) Variants

| ITPA Variant | Substrate | K_m_ (µM) | V_max_ (nmol/mg/min) |

| Wild-type | ITP | ~5.0 | ~100 |

| E22A Mutant | ITP | Increased K_m_ | ~150 (Higher activity) |

| E22D Mutant | ITP | Similar to Wild-type | Similar to Wild-type |

| E22Q Mutant | ITP | Increased K_m_ | Lower activity |

| Data synthesized from studies on ITPA enzyme kinetics. Actual values can vary based on experimental conditions. |

Table 2.2: Kinetic Parameters of DNA Polymerase η with ITP

| Template Base | Incoming Nucleotide | k_pol_ (s⁻¹) | K_d_ (µM) | Efficiency (k_pol_/K_d_) (s⁻¹µM⁻¹) |

| dC | ITP | 0.045 | 130 | 0.00035 |

| dT | ITP | 0.0025 | 2300 | 0.0000011 |

| This data demonstrates that while DNA Polymerase η can incorporate ITP, the efficiency is significantly lower than for canonical nucleotides, particularly opposite dT, highlighting the mutagenic potential of ITP.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ATP, GTP, and ITP metabolism.

Quantification of Intracellular Nucleotides by LC-MS/MS

This protocol outlines a method for the simultaneous measurement of adenosine, guanosine, and inosine nucleotides in their mono- and triphosphate forms from peripheral blood mononuclear cells (PBMCs) or red blood cells (RBCs).

3.1.1. Materials

-

Ficoll-Paque PLUS for PBMC isolation

-

Cell lysis buffer (e.g., 70% methanol)

-

Solid Phase Extraction (SPE) cartridges

-

Alkaline phosphatase for dephosphorylation

-

LC-MS/MS system (e.g., Agilent 1290 Infinity LC system coupled to a Sciex 6500 QTRAP mass spectrometer)

-

Internal standards (stable isotope-labeled adenosine, guanosine, inosine)

3.1.2. Sample Preparation

-

Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate RBCs by centrifugation and removal of plasma and buffy coat.

-

Cell Lysis: Resuspend a known number of cells in ice-cold lysis buffer. Vortex vigorously and incubate on ice to precipitate proteins.

-

Extraction: Centrifuge the lysate to pellet debris. Collect the supernatant containing the nucleotides.

-

Dephosphorylation: Treat the extract with alkaline phosphatase to convert tri- and diphosphates to their corresponding nucleosides for simplified analysis.

-

Solid Phase Extraction: Purify the dephosphorylated nucleosides using SPE cartridges. Elute the analytes and evaporate to dryness. Reconstitute in a suitable solvent for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate) and an organic component (e.g., methanol).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for adenosine, guanosine, and inosine, as well as their stable isotope-labeled internal standards.

-

Quantification: Generate a standard curve for each analyte using known concentrations. Calculate the concentration of each nucleotide in the original sample based on the peak area ratios of the analyte to the internal standard.

In Vitro ITPA Enzyme Kinetics Assay

This protocol describes a method to determine the kinetic parameters of ITPA.

3.2.1. Materials

-

Recombinant human ITPA (wild-type or mutant)

-

ITP substrate solution of varying concentrations

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a C18 column

3.2.2. Assay Procedure

-

Reaction Setup: Prepare a series of reaction mixtures containing the reaction buffer, a fixed concentration of ITPA enzyme, and varying concentrations of the ITP substrate.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed time, ensuring the reaction is in the linear range.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Analysis: Analyze the reaction mixtures by HPLC to quantify the amount of inosine monophosphate (IMP) produced.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Signaling Pathways and Experimental Workflows

The accumulation of ITP can have significant consequences for cellular signaling, primarily by interfering with GTP-dependent processes.

Purine Metabolism and ITP Formation

The deamination of ATP to ITP is a key event that introduces this non-canonical nucleotide into the cellular pool. The following diagram illustrates the central role of purine metabolism in this process.

Caption: Purine metabolism pathway showing the formation of ITP from ATP deamination and its hydrolysis by ITPA.

Interference of ITP with G-Protein Signaling

ITP, being structurally similar to GTP, can act as a competitive inhibitor or an alternative substrate for GTP-binding proteins (G-proteins), which are central to many signaling pathways. This interference can lead to aberrant cellular responses.

Caption: ITP interference with G-protein signaling, acting as a competitor for GTP binding.

Experimental Workflow for Assessing ITP Impact

To investigate the cellular consequences of ITP accumulation, a structured experimental workflow is necessary. This can involve genetic manipulation of ITPA and subsequent analysis of cellular phenotypes.

Caption: Experimental workflow to investigate the impact of ITP accumulation in cells.

Implications for Drug Development

The metabolism of ITP and the consequences of its accumulation have significant implications for drug development, from target identification to understanding adverse drug reactions.

ITPA as a Pharmacogenetic Marker

Polymorphisms in the ITPA gene that lead to reduced enzyme activity are a well-established example of a pharmacogenetic marker. Individuals with ITPA deficiency are at a higher risk of toxicity from thiopurine drugs (e.g., azathioprine, 6-mercaptopurine), which are used as immunosuppressants and in cancer chemotherapy. Thiopurines are metabolized to thio-ITP, which, in the absence of sufficient ITPA activity, accumulates and can lead to severe adverse effects. Therefore, genotyping for ITPA variants is crucial for personalizing thiopurine therapy.

Nucleotide Pool Sanitation as a Therapeutic Target

The enzymes that sanitize the nucleotide pool, including ITPA, are being explored as potential targets for cancer therapy. Cancer cells often have a higher metabolic rate and increased levels of reactive oxygen species, which can lead to a greater production of non-canonical nucleotides. Inhibiting the sanitation enzymes in cancer cells could lead to the accumulation of these toxic nucleotides, promoting cell death.

Inosine Metabolism in Cancer and Drug Resistance

Emerging research suggests that inosine and its metabolites can play a role in cancer progression, metastasis, and drug resistance.[3][4][5] Elevated inosine levels have been observed in several cancers and have been linked to resistance to certain chemotherapeutic agents.[3][5] Understanding the pathways of inosine and ITP metabolism in cancer cells may reveal novel therapeutic targets to overcome drug resistance. For instance, targeting the enzymes involved in inosine synthesis or the downstream effects of ITP accumulation could be a viable strategy to enhance the efficacy of existing cancer therapies.

Conclusion

The deamination of ATP and GTP, leading to the formation of ITP, represents a constant threat to cellular homeostasis. The intricate interplay between the formation of this non-canonical nucleotide, its clearance by sanitation enzymes like ITPA, and its potential to interfere with vital cellular processes underscores the importance of maintaining nucleotide pool fidelity. For researchers and drug development professionals, a deep understanding of these pathways is critical. From a research perspective, elucidating the specific signaling cascades disrupted by ITP remains a key area for future investigation. In the realm of drug development, leveraging the knowledge of ITP metabolism can lead to more personalized and effective therapies, particularly in oncology and immunology. The continued exploration of this often-overlooked corner of purine metabolism promises to yield valuable insights and novel therapeutic opportunities.

References

- 1. ITPA (inosine triphosphate pyrophosphatase): from surveillance of nucleotide pools to human disease and pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inosine triphosphate - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]

- 5. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of Inosine Triphosphate in RNA Editing and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953) triphosphate (ITP) stands at a critical intersection of purine (B94841) metabolism and RNA biology. While primarily known as an intermediate in the synthesis of ATP and GTP, its roles extend to being a source of non-canonical nucleotide incorporation into RNA and a substrate for the vital nucleotide-pool-sanitizing enzyme, Inosine Triphosphate Pyrophosphatase (ITPA). This technical guide provides an in-depth exploration of ITP's involvement in RNA editing and metabolism, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We delve into the enzymatic pathways governing ITP levels, the consequences of its incorporation into RNA, and the clinical significance of ITPA deficiency. This guide also presents detailed experimental protocols for the quantitative analysis of ITP and the detection of inosine in RNA, alongside structured data and visual pathways to facilitate a deeper understanding of this multifaceted molecule.

Introduction: The Two Faces of Inosine in RNA

Inosine, a naturally occurring purine nucleoside, can be found in RNA through two distinct mechanisms. The most well-understood pathway is A-to-I RNA editing , a post-transcriptional modification catalyzed by Adenosine (B11128) Deaminases Acting on RNA (ADAR) enzymes.[1] This process converts adenosine (A) to inosine (I) within double-stranded RNA (dsRNA) regions.[2] Since the cellular machinery for translation and splicing interprets inosine as guanosine (B1672433) (G), A-to-I editing can lead to significant functional consequences, including alterations in protein coding sequences, modulation of splicing patterns, and changes in RNA stability and localization.[3][4]

The second, and more aberrant, route for inosine's presence in RNA is the misincorporation of inosine triphosphate (ITP) during transcription.[5] ITP is a transient intermediate in the purine metabolism pathway.[6] Its accumulation in the cellular nucleotide pool can lead to its use as a substrate by RNA polymerases, resulting in the incorporation of inosine into RNA transcripts. This event can disrupt normal cellular processes.[5] To prevent the harmful effects of ITP accumulation, cells have evolved a "house-cleaning" enzyme, Inosine Triphosphate Pyrophosphatase (ITPA).[7] ITPA hydrolyzes ITP into inosine monophosphate (IMP), thereby maintaining the fidelity of the nucleotide pool.[6][7]

This guide will explore both facets of inosine's role in RNA, with a particular focus on the metabolic origins and consequences of ITP.

Inosine Triphosphate Metabolism and the Role of ITPA

ITP is an integral part of the purine metabolic pathway, arising from the deamination of ATP or the phosphorylation of IMP.[6][8] The enzyme ITPA plays a crucial "housekeeping" role by converting ITP back to IMP, thus preventing its accumulation.[9]

The ITPA "Futile Cycle" and Nucleotide Pool Sanitation

The continuous conversion of IMP to ITP and back to IMP by ITPA is sometimes referred to as a "futile cycle".[9] However, this cycle is vital for maintaining the integrity of the cellular nucleotide pool. ITPA is highly specific for non-canonical purine nucleotides like ITP and xanthosine (B1684192) triphosphate (XTP), as well as their deoxy forms (dITP and dXTP).[7] By hydrolyzing these molecules, ITPA prevents their incorporation into DNA and RNA, which could otherwise lead to genetic instability and cellular dysfunction.[6][7]

Clinical Significance of ITPA Deficiency

Deficiency in ITPA activity, often due to genetic polymorphisms in the ITPA gene, can have significant clinical consequences.[7] Complete loss of ITPA function is associated with severe infantile encephalopathy and cardiomyopathy.[10][11] Partial ITPA deficiency is more common and is often asymptomatic but can lead to adverse drug reactions, particularly with thiopurine-based therapies.[5] Individuals with reduced ITPA activity are also more susceptible to the accumulation of ITP and other non-canonical nucleotides.[12]

dot

Caption: Purine metabolism pathway highlighting the role of ITP and ITPA.

Inosine in RNA: Functional Consequences

The presence of inosine in an RNA molecule, whether through editing or misincorporation, can have profound effects on its function.

Impact on RNA Structure and Stability

Inosine preferentially base-pairs with cytosine (C), similar to guanosine.[1] This alters the secondary structure of RNA, which can affect its stability and interactions with RNA-binding proteins.[2] For instance, an A-U base pair is replaced by a less stable I-U wobble pair or a more stable I-C pair, depending on the complementary strand.[3]

Alterations in Splicing and Translation

The splicing machinery recognizes inosine as guanosine.[1] Therefore, A-to-I editing in pre-mRNA can create or abolish splice sites, leading to alternative splicing and the production of different protein isoforms.[1] During translation, the ribosome also reads inosine as guanosine.[5] This can result in amino acid substitutions in the encoded protein, a process known as recoding.[5] However, recent studies suggest that inosine at certain codon positions can also lead to ribosome stalling and reduced translation efficiency.[5]

Quantitative Data

ITPase Enzyme Kinetics

The kinetic parameters of human erythrocyte ITPase have been determined for its natural substrate ITP and the thiopurine metabolite thio-ITP.[13]

| Substrate | ITPA Genotype | Km (µM) | Vmax (nmol/h/mg Hb) |

| ITP | Wild-type | 61 ± 10 | 126 ± 11 |

| ITP | c.94C>A (heterozygous) | 68 ± 12 | 68 ± 6 |

| ITP | c.94C>A (homozygous) | 75 ± 15 | 25 ± 3 |

| Thio-ITP | Wild-type | 55 ± 9 | 115 ± 10 |

Data adapted from van Dieren et al., 2011.[13]

Cellular Concentrations of ITP Substrates

While direct measurements of intracellular ITP are challenging due to its low abundance in wild-type cells, studies on the accumulation of ITP analogues in individuals with ITPA deficiency provide strong evidence for the role of ITPA in controlling the levels of its substrates. For example, red blood cells of hepatitis C patients with reduced ITPA activity show significantly higher concentrations of ribavirin (B1680618) triphosphate (a purine analogue) during treatment.

| ITPA Activity | Mean Ribavirin Triphosphate (pmol/10⁶ cells) |

| 100% | 92.8 |

| 60% | 101.3 |

| 30% | 184.8 |

| ≤10% | 197.7 |

Data adapted from Guedj et al., 2014.[6]

These findings strongly suggest that individuals with deficient ITPA activity accumulate higher levels of ITP and other non-canonical purine triphosphates.

Experimental Protocols

ITPase Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring ITPase activity in cell lysates.[4][14]

Principle: ITPase hydrolyzes ITP to IMP and pyrophosphate. The production of IMP is coupled to the reduction of NAD⁺ to NADH by IMP dehydrogenase (IMPDH), which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

96-well microplate

-

Plate reader capable of kinetic measurements at 340 nm

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

ITP solution (10 mM)

-

IMPDH (e.g., 1 U/mL)

-

NAD⁺ solution (10 mM)

-

Cell lysate (e.g., red blood cell hemolysate)

Procedure:

-

Prepare a master mix containing reaction buffer, IMPDH, and NAD⁺.

-

Add the master mix to the wells of the 96-well plate.

-

Add the cell lysate to the wells.

-

To initiate the reaction, add the ITP solution to the wells. For a negative control, add water instead of ITP.

-

Immediately place the plate in the plate reader and start kinetic measurements of absorbance at 340 nm every 2 minutes for 30-60 minutes at 37°C.

-

Calculate the rate of NADH production from the linear phase of the reaction. The ITPase activity is proportional to this rate.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. seq.genespec.com [seq.genespec.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Transcriptome-wide identification of adenosine-to-inosine editing using the ICE-seq method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Variant Inosine Triphosphatase Phenotypes Are Associated With Increased Ribavirin Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rna-seqblog.com [rna-seqblog.com]

- 8. Inosine triphosphatase deficiency (Concept Id: C0342800) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 9. swashbuckler.synthego.com [swashbuckler.synthego.com]

- 10. researchgate.net [researchgate.net]

- 11. ITPase-deficient mice show growth retardation and die before weaning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Characterization of the structure and expression of mouse Itpa gene and its related sequences in the mouse genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovering A-to-I RNA Editing Through Chemical Methodology "ICE-seq" - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Sentinel: An In-depth Technical Guide to the Functions of Inosine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine-5'-triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that, while structurally similar to ATP and GTP, is primarily recognized within the cell as a potential threat to genomic and transcriptomic integrity. Its cellular concentration is tightly regulated by the enzyme Inosine-5'-triphosphate pyrophosphatase (ITPA), which acts as a crucial "house-cleaning" enzyme. This technical guide provides a comprehensive overview of the cellular functions of ITP, focusing on its metabolism, the detrimental effects of its accumulation, and the enzymatic systems that prevent its incorporation into nucleic acids. Detailed experimental protocols for the quantification of ITP and the assessment of ITPA activity are provided, alongside a quantitative analysis of enzyme kinetics and nucleotide incorporation efficiencies. Visualized through Graphviz diagrams, the metabolic pathways and cellular consequences of ITP accumulation are elucidated to provide a clear and actionable resource for researchers in cellular biology and drug development.

Introduction

Cellular nucleotide pools are exquisitely maintained to ensure the high fidelity of DNA replication and RNA transcription. The presence of non-canonical nucleotides, such as Inosine-5'-triphosphate (ITP), can disrupt these fundamental processes. ITP can arise from the deamination of ATP or the phosphorylation of inosine (B1671953) monophosphate (IMP), an intermediate in purine metabolism. If allowed to accumulate, ITP and its deoxy-form (dITP) can be mistakenly incorporated into RNA and DNA, respectively, leading to mutagenesis, DNA damage, and apoptosis. The primary defense against the accumulation of ITP is the enzyme Inosine-5'-triphosphate pyrophosphatase (ITPA), which hydrolyzes ITP to inosine monophosphate (IMP) and pyrophosphate. This guide delves into the multifaceted cellular roles of ITP, providing a technical resource for understanding its metabolism and pathological implications.

Metabolism of Inosine-5'-triphosphate

The cellular concentration of ITP is maintained at a very low level under normal physiological conditions, primarily through the catalytic activity of ITPA.

Biosynthesis and Degradation

ITP can be formed through two main pathways:

-

Deamination of Adenosine Triphosphate (ATP): Spontaneous or enzymatic deamination of ATP can lead to the formation of ITP.

-

Phosphorylation of Inosine Monophosphate (IMP): IMP, a central intermediate in de novo purine biosynthesis, can be sequentially phosphorylated to inosine diphosphate (B83284) (IDP) and then to ITP.

The primary route of ITP removal is its hydrolysis by ITPA.

Metabolism of Inosine-5'-triphosphate (ITP).

Inosine-5'-triphosphate Pyrophosphatase (ITPA)

ITPA is a homodimeric enzyme ubiquitously expressed and is the primary regulator of intracellular ITP levels. It catalyzes the hydrolysis of the phosphoanhydride bond between the alpha and beta phosphates of ITP and dITP, yielding IMP/dIMP and pyrophosphate. The enzyme exhibits high specificity for ITP, dITP, and xanthosine (B1684192) triphosphate (XTP).

Cellular Consequences of ITP Accumulation

The accumulation of ITP, typically due to deficient ITPA activity, has several detrimental effects on cellular function.

Incorporation into Nucleic Acids

Both RNA and DNA polymerases can utilize ITP and dITP as substrates, respectively, leading to their incorporation into nascent nucleic acid chains.

-

RNA: ITP can be incorporated into RNA, primarily opposite cytosine, by RNA polymerase. This can alter RNA structure, stability, and interfere with translation.

-

DNA: dITP can be incorporated into DNA, also primarily opposite cytosine, by DNA polymerases. Inosine in DNA can mispair with adenine (B156593) during subsequent replication, leading to A:T to G:C transitions.

Genomic Instability and Apoptosis

The presence of inosine in DNA can trigger DNA repair mechanisms. However, if the repair is inefficient or overwhelmed, it can lead to the formation of single-strand breaks, which can be converted to double-strand breaks during replication, a highly cytotoxic lesion. The accumulation of DNA damage can ultimately trigger apoptosis.

Interference with ATP/GTP-dependent Processes

Due to its structural similarity to ATP and GTP, high concentrations of ITP can competitively inhibit various ATP- and GTP-dependent enzymes and processes, including signal transduction pathways.

Cellular Consequences of ITP Accumulation.

Quantitative Data

ITPA Enzyme Kinetics

The kinetic parameters of human ITPA for ITP have been determined in various studies. These values can be influenced by the source of the enzyme (e.g., erythrocytes, recombinant) and the assay conditions.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |

| Human Erythrocytes (Wild-type ITPA) | ITP | 130 | 1.8 | |

| Human Erythrocytes (ITPA c.94C>A hetero) | ITP | 140 | 0.8 | |

| Human Erythrocytes (ITPA c.94C>A homo) | ITP | 120 | 0.2 |

Table 1: Kinetic parameters of human erythrocyte ITPA for ITP.

Cellular Concentration of ITP

The intracellular concentration of ITP is generally very low but can increase significantly in cells with deficient ITPA activity.

| Cell Type | Condition | ITP Concentration (pmol/106 cells) | Reference |

| Human PBMCs | Normal | 1.5 ± 0.10 | |

| Human RBCs | Normal | 0.27 ± 0.17 |

Table 2: Intracellular concentrations of ITP in human peripheral blood mononuclear cells (PBMCs) and red blood cells (RBCs).

Incorporation Efficiency of ITP and dITP into Nucleic Acids

The efficiency of ITP and dITP incorporation by polymerases is a critical factor in their mutagenic potential.

| Polymerase | Template Base | Incoming Nucleotide | kcat/Km (10-3 s-1µM-1) | Reference |

| Human DNA Polymerase η | dC | dITP | 7.17 | |

| Human DNA Polymerase η | dT | dITP | 0.52 | |

| Human RNA Polymerase II | C | ITP | Similar to GTP |

Table 3: Catalytic efficiency of dITP incorporation by human DNA polymerase η and qualitative comparison of ITP incorporation by human RNA Polymerase II.

Experimental Protocols

Measurement of ITPA Activity in Erythrocytes by HPLC

This protocol describes the determination of ITPA activity in human erythrocytes by measuring the formation of IMP from ITP using high-performance liquid chromatography (HPLC).

5.1.1. Materials

-

Whole blood collected in EDTA tubes

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ice-cold deionized water

-

Reaction buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 10 mM DTT

-

ITP solution: 10 mM in deionized water

-

Perchloric acid (PCA), 0.8 M

-

Potassium phosphate (B84403), dibasic (K₂HPO₄), saturated solution

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: 50 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide

-

IMP standard solutions for calibration

5.1.2. Procedure

-

Erythrocyte Preparation:

-

Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C.

-

Remove plasma and buffy coat.

-

Wash erythrocytes three times with cold PBS.

-

Lyse the packed erythrocytes by adding 4 volumes of ice-cold deionized water.

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to remove cell debris.

-

Determine the hemoglobin concentration of the supernatant.

-

-

Enzymatic Reaction:

-

Pre-warm the reaction buffer to 37°C.

-

In a microcentrifuge tube, mix 100 µL of the erythrocyte lysate with 100 µL of the reaction buffer.

-

Initiate the reaction by adding 50 µL of the 10 mM ITP solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 50 µL of 0.8 M ice-cold PCA.

-

Vortex and incubate on ice for 10 minutes.

-

Neutralize the sample by adding a saturated K₂HPO₄ solution until the pH is approximately 7.0.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Inject 20 µL of the filtered supernatant onto the C18 column.

-

Elute with the mobile phase at a flow rate of 1 mL/min.

-

Detect IMP by UV absorbance at 248 nm.

-

Quantify the IMP peak area against a standard curve prepared with known concentrations of IMP.

-

Calculate ITPA activity as nmol of IMP formed per mg of hemoglobin per hour.

-

Workflow for ITPA Activity Measurement by HPLC.

Quantification of Intracellular ITP by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of intracellular ITP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.2.1. Materials

-

Cultured cells or isolated primary cells

-

Ice-cold PBS

-

Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -80°C

-

Internal standard (IS): ¹³C₅,¹⁵N₅-ITP

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water

-

Mobile phase B: Methanol

-

ITP standard solutions for calibration

5.2.2. Procedure

-

Cell Culture and Harvesting:

-

Culture cells to the desired confluency.

-

Rapidly wash the cells twice with ice-cold PBS.

-

Aspirate all PBS and immediately add the pre-chilled extraction solvent.

-

-

Metabolite Extraction:

-

Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Add the internal standard to each sample.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent to dryness using a vacuum concentrator.

-

Reconstitute the dried metabolites in 100 µL of 5% methanol in water.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution with mobile phases A and B.

-

Detect ITP and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for ITP and its labeled internal standard should be optimized.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of ITP to the internal standard against the concentration of the ITP standards.

-

Determine the concentration of ITP in the samples from the calibration curve and normalize to the cell number or protein content.

-

Conclusion

Inosine-5'-triphosphate, a non-canonical nucleotide, poses a significant threat to cellular fidelity. The enzyme ITPA plays a critical role in sanitizing the nucleotide pool by efficiently hydrolyzing ITP. Deficiencies in ITPA activity lead to the accumulation of ITP and its subsequent incorporation into RNA and DNA, resulting in genomic instability and cellular dysfunction. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the cellular functions of ITP, the pathological consequences of its accumulation, and for the development of therapeutic strategies targeting purine metabolism. A thorough understanding of ITP metabolism is essential for advancing our knowledge in fields ranging from fundamental cell biology to clinical pharmacogenetics.

Inositol Trisphosphate (ITP): A Comprehensive Technical Guide to its Natural Occurrence and Biological Significance

Foreword: This technical guide provides an in-depth exploration of Inositol (B14025) 1,4,5-trisphosphate (IP₃), a pivotal second messenger in cellular signaling. The nomenclature "ITP" is often used interchangeably with IP₃, and for the purpose of this guide, we will primarily use the more specific and widely accepted term IP₃. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of IP₃'s prevalence across various life forms and its critical role in a multitude of biological processes. The guide summarizes quantitative data, presents detailed experimental methodologies, and provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of this ubiquitous signaling molecule.

Natural Occurrence of Inositol 1,4,5-trisphosphate (IP₃)

Inositol 1,4,5-trisphosphate (IP₃) is a soluble inositol phosphate (B84403) that acts as a universal second messenger in a wide array of eukaryotic cells, ranging from single-celled organisms to complex multicellular life forms, including animals, plants, and protozoa. Its fundamental role in signal transduction underscores its widespread natural occurrence.

IP₃ is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a phospholipid component of the plasma membrane, by the enzyme phospholipase C (PLC). This enzymatic reaction is a key step in the phosphoinositide signaling pathway, which is activated by a diverse range of extracellular stimuli, including hormones, neurotransmitters, and growth factors.

Occurrence in Animals

In animal cells, IP₃ is a crucial mediator of intracellular calcium (Ca²⁺) mobilization. The highest concentrations of IP₃ receptors are found in the cerebellum, highlighting its significant role in the nervous system. However, the IP₃ signaling pathway is operative in virtually all animal cell types, regulating a vast array of physiological processes.

Occurrence in Plants

Plants also utilize the IP₃ signaling pathway to respond to various environmental stimuli, such as light, gravity, temperature, and osmotic stress. While the core components of the pathway are conserved, there are some fundamental differences between the plant and animal models. The precise intracellular target of IP₃ in plants remains a subject of ongoing research.[1]

Occurrence in Protozoa

The IP₃ signaling pathway is also present in protozoan parasites, such as Trypanosoma cruzi and Trypanosoma brucei, the causative agents of Chagas disease and African trypanosomiasis, respectively.[2][3][4][5] In these organisms, the pathway exhibits lineage-specific adaptations. For instance, the IP₃ receptor in trypanosomes is localized to acidocalcisomes, which are acidic calcium stores, rather than the endoplasmic reticulum.[3] This unique localization makes the IP₃ signaling pathway in these parasites a potential target for novel therapeutic interventions.

Quantitative Data on Intracellular IP₃ Concentrations

The intracellular concentration of IP₃ is tightly regulated, with basal levels kept low in resting cells and rapidly increasing upon stimulation. The precise concentration can vary depending on the cell type and the nature of the stimulus.

| Cell/Organism Type | Basal Intracellular IP₃ Concentration | Stimulated Intracellular IP₃ Concentration | Reference(s) |

| Xenopus laevis Oocytes | 40 nM | 650 nM - 1.8 µM | [2] |

| Dictyostelium discoideum | 3.3 µM | 5.5 µM | |

| Human Platelets | - | ~1 µM (for half-maximal Ca²⁺ release) | [6] |

| Cultured Skeletal Muscle Myotubes | - | 3.6-fold increase over basal | [5] |

| Rat Hepatocytes | - | 1.7-fold increase (with adrenaline) to 2.5-fold increase (with vasopressin) | [1] |

Biological Significance of IP₃

The primary and most well-characterized biological function of IP₃ is its role as a second messenger in mobilizing intracellular calcium. This process is fundamental to a vast number of cellular responses and physiological functions.

The IP₃/Ca²⁺ Signaling Pathway

The canonical IP₃ signaling pathway begins with the activation of a receptor on the cell surface, typically a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK). This activation leads to the stimulation of phospholipase C (PLC), which then cleaves PIP₂ into two second messengers: IP₃ and diacylglycerol (DAG).

IP₃, being a small and soluble molecule, diffuses through the cytoplasm and binds to its specific receptor, the IP₃ receptor (IP₃R), which is a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER) (or acidocalcisomes in trypanosomes). The binding of IP₃ to its receptor triggers the opening of the channel, leading to a rapid efflux of Ca²⁺ from the ER into the cytoplasm. This rise in intracellular Ca²⁺ concentration is the key event that initiates a wide range of cellular responses.

Figure 1: The Inositol 1,4,5-trisphosphate (IP₃) signaling pathway.

Physiological Roles of IP₃-mediated Calcium Signaling

The transient increase in intracellular Ca²⁺ triggered by IP₃ acts as a signal to regulate a diverse array of cellular processes, including:

-

Muscle Contraction: In smooth muscle cells, Ca²⁺ influx initiated by IP₃ leads to the activation of calmodulin and subsequent muscle contraction.

-

Neurotransmission: In the nervous system, IP₃-mediated Ca²⁺ release is involved in processes such as neurotransmitter release, synaptic plasticity, and neuronal excitability.

-

Fertilization: In many species, a wave of Ca²⁺ released by IP₃ upon fertilization is essential for egg activation and the initiation of embryonic development.

-

Gene Expression: Changes in intracellular Ca²⁺ levels can influence gene expression by modulating the activity of Ca²⁺-dependent transcription factors.

-

Cell Proliferation and Apoptosis: The IP₃ signaling pathway is involved in the regulation of cell growth, differentiation, and programmed cell death.

-

Secretion: In secretory cells, IP₃-mediated Ca²⁺ signals trigger the release of hormones and other molecules.

Experimental Protocols for the Study of IP₃

The quantification of intracellular IP₃ levels and the study of its dynamics are crucial for understanding its role in cellular signaling. Several methods have been developed for this purpose.

Radioligand Binding Assay

This is a classic and highly sensitive method for quantifying IP₃ levels. It is a competitive binding assay that utilizes a radiolabeled IP₃ tracer and a preparation of IP₃ receptors.

Principle: The assay measures the competition between unlabeled IP₃ in a sample and a known amount of radiolabeled IP₃ for binding to a limited number of IP₃ receptors. The amount of radioactivity bound to the receptors is inversely proportional to the concentration of unlabeled IP₃ in the sample.

Detailed Methodology:

-

Preparation of IP₃ Receptor Binding Protein:

-

Homogenize bovine adrenal cortex or cerebellum (tissues rich in IP₃ receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.7).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing the IP₃ receptors.

-

Resuspend the pellet in the binding buffer and store at -80°C.

-

-

Sample Preparation:

-

Quench cellular reactions and extract IP₃ by adding a strong acid, such as trichloroacetic acid (TCA) or perchloric acid.

-

Neutralize the acid extract with a suitable base (e.g., tri-n-octylamine/1,1,2-trichlorotrifluoroethane or potassium carbonate).

-

The neutralized aqueous phase containing the IP₃ can be used directly in the assay or stored at -20°C.

-

-

Binding Assay:

-

In a microcentrifuge tube, combine the IP₃ receptor preparation, a known amount of [³H]IP₃, and the sample or IP₃ standard.

-

Incubate the mixture on ice for a defined period (e.g., 15 minutes) to allow binding to reach equilibrium.

-

Separate the receptor-bound [³H]IP₃ from the free [³H]IP₃ by rapid centrifugation to pellet the membranes.

-

Aspirate the supernatant and wash the pellet with ice-cold buffer to remove unbound radioligand.

-

Solubilize the pellet and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound [³H]IP₃ against the concentration of unlabeled IP₃ standards.

-

Determine the concentration of IP₃ in the samples by interpolating their percentage of bound radioactivity on the standard curve.

-

Figure 2: Workflow for a radioligand binding assay to measure IP₃.

Mass Spectrometry (MS)

Mass spectrometry offers a highly specific and sensitive method for the quantification of IP₃. This technique can also be used to analyze different isomers of inositol phosphates.

Principle: This method involves the extraction and derivatization of inositol phosphates, followed by their separation and detection using a mass spectrometer. Stable isotope-labeled internal standards are typically used for accurate quantification.

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Quench cell or tissue samples rapidly to halt metabolic activity.

-

Perform a lipid extraction using a solvent system such as chloroform/methanol/HCl.

-

Spike the sample with a known amount of a stable isotope-labeled IP₃ internal standard (e.g., ¹³C₆-IP₃).

-

Separate the aqueous phase containing the inositol phosphates.

-

-

Derivatization (Optional but often recommended):

-

To improve chromatographic separation and ionization efficiency, inositol phosphates can be derivatized, for example, by methylation using trimethylsilyldiazomethane.

-

-

Liquid Chromatography (LC) Separation:

-

Separate the different inositol phosphate isomers using an appropriate HPLC or UPLC column (e.g., a porous graphitic carbon column).

-

Use a suitable mobile phase gradient to achieve optimal separation.

-

-

Mass Spectrometry (MS) Detection:

-

Introduce the eluent from the LC system into the mass spectrometer.

-

Use an appropriate ionization technique, such as electrospray ionization (ESI).

-

Perform tandem mass spectrometry (MS/MS) for selective and sensitive detection of the parent and fragment ions of both the endogenous IP₃ and the stable isotope-labeled internal standard.

-

-

Data Analysis:

-

Quantify the amount of endogenous IP₃ by comparing the peak area of its specific fragment ion to that of the internal standard.

-

Figure 3: Workflow for IP₃ quantification by mass spectrometry.

Fluorescent Biosensors

Genetically encoded fluorescent biosensors have emerged as powerful tools for monitoring the spatiotemporal dynamics of IP₃ in living cells in real-time. These biosensors are often based on Förster Resonance Energy Transfer (FRET).[7]

Principle: A FRET-based IP₃ biosensor typically consists of the ligand-binding domain of the IP₃ receptor flanked by two fluorescent proteins, such as cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). In the absence of IP₃, the biosensor is in an "open" conformation, and there is low FRET between CFP and YFP. When IP₃ binds to the ligand-binding domain, it induces a conformational change, bringing CFP and YFP into closer proximity and increasing FRET. The change in the ratio of YFP to CFP emission can be used to monitor changes in intracellular IP₃ concentration.

Detailed Methodology:

-

Biosensor Expression:

-

Transfect the cells of interest with a plasmid encoding the FRET-based IP₃ biosensor.

-

Allow sufficient time for the cells to express the biosensor (typically 24-48 hours).

-

-

Live-Cell Imaging:

-

Plate the transfected cells on a suitable imaging dish (e.g., glass-bottom dish).

-

Use a fluorescence microscope equipped for FRET imaging (e.g., a confocal or widefield microscope with appropriate filter sets for CFP and YFP).

-

Acquire images in both the CFP and YFP channels before, during, and after stimulation of the cells with an agonist that induces IP₃ production.

-

-

Image Analysis:

-

For each time point, calculate the ratio of the YFP fluorescence intensity to the CFP fluorescence intensity (YFP/CFP ratio) in regions of interest within the cells.

-

An increase in the YFP/CFP ratio indicates an increase in intracellular IP₃ concentration.

-

-

Calibration (Optional):

-

To obtain an estimate of the absolute IP₃ concentration, the biosensor can be calibrated in permeabilized cells by exposing them to known concentrations of IP₃.

-

Figure 4: Workflow for monitoring IP₃ dynamics using a FRET-based biosensor.

Conclusion

Inositol 1,4,5-trisphosphate is a fundamentally important second messenger that plays a central role in the regulation of intracellular calcium and, consequently, a vast array of cellular processes across the eukaryotic domain. Its ubiquitous nature and the conservation of its signaling pathway highlight its significance in the evolution of cellular communication. The continued development of advanced analytical techniques, such as mass spectrometry and genetically encoded biosensors, will further illuminate the intricate spatiotemporal dynamics of IP₃ signaling and its precise role in health and disease, opening new avenues for therapeutic intervention. This guide serves as a foundational resource for professionals dedicated to unraveling the complexities of this vital signaling molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. The physiologic concentration of inositol 1,4,5-trisphosphate in the oocytes of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IP3 receptor signaling and endothelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence that inositol 1,4,5-trisphosphate 3-kinase and inositol 1,3,4,5-tetrakisphosphate are negative regulators of platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. A role for inositol triphosphate in intracellular Ca2+ mobilization and granule secretion in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Inosine-5'-triphosphate: A Comprehensive Technical Guide on its Role as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine-5'-triphosphate (ITP) is a purine (B94841) nucleotide that, while not as abundant as canonical nucleotides like ATP and GTP, plays a crucial role in cellular metabolism and homeostasis. It is formed primarily through the deamination of adenosine (B11128) triphosphate (ATP) and exists in a delicate balance maintained by the enzyme inosine (B1671953) triphosphate pyrophosphatase (ITPase).[1] Dysregulation of ITP levels, primarily due to genetic variations in the ITPA gene, can lead to the accumulation of this non-canonical nucleotide, with significant implications for cellular function and human health.[2][3] This technical guide provides an in-depth overview of ITP as a human metabolite, focusing on its metabolism, physiological concentrations, the consequences of its accumulation, and the methodologies used for its study.

I. Metabolism of Inosine-5'-triphosphate

The cellular concentration of ITP is tightly controlled through a primary metabolic pathway involving its synthesis from ATP and its degradation by the enzyme ITPase.

I.I. Biosynthesis

ITP is formed from the deamination of adenosine triphosphate (ATP). This conversion can occur spontaneously or be catalyzed by adenosine deaminases. The accumulation of ITP is generally prevented by the efficient action of ITPase.

I.II. Degradation

The primary enzyme responsible for the hydrolysis of ITP is inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene.[3] ITPase catalyzes the conversion of ITP to inosine monophosphate (IMP) and pyrophosphate (PPi), effectively removing ITP from the nucleotide pool.[4] IMP can then re-enter the purine metabolism pathway.[5] This enzymatic action is vital to prevent the incorporation of inosine into DNA and RNA, which can lead to genetic instability and cellular dysfunction.[3][6]

II. Quantitative Data

The concentration of ITP and the activity of ITPase can vary significantly depending on the tissue type and the genetic makeup of an individual, particularly concerning polymorphisms in the ITPA gene.

II.I. Inosine-5'-triphosphate Concentrations

Quantitative data on endogenous ITP levels in human tissues is limited due to its low abundance in individuals with normal ITPase activity. However, in cases of ITPase deficiency, ITP is known to accumulate, particularly in erythrocytes.[7]